methyl dodec-11-ynoate
Description
The exact mass of the compound 11-Dodecynoic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl dodec-11-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAFEBOAMBOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302569 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-43-9 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters. This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group.
Biochemical Analysis
Biochemical Properties
Cellular Effects
Esters are known to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that esters can undergo hydrolysis under acidic or basic conditions. This process could potentially influence its interactions with biomolecules and its overall mechanism of action.
Biological Activity
Methyl dodec-11-ynoate is an unsaturated fatty acid derivative that has garnered attention for its potential biological activities. This compound, characterized by a terminal alkyne group, has been studied for its effects on various biological systems, including antimicrobial properties and its role in quorum sensing among bacteria. This article synthesizes findings from diverse research to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the molecular formula and features a unique alkyne functional group that contributes to its reactivity and biological interactions. The compound's structure can be illustrated as follows:
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against various bacterial strains. Research indicates that compounds with similar structures can modulate antibiotic sensitivity and biofilm formation in pathogens such as Pseudomonas aeruginosa and Burkholderia cepacia. The presence of the alkyne group is thought to enhance these properties by interfering with bacterial quorum sensing mechanisms.
A study demonstrated that fatty acids with specific chain lengths and unsaturation patterns, including this compound, can significantly influence the expression of genes associated with virulence and biofilm formation in bacteria. The effective concentration range for these activities was found to be between 0.01 µM and 1000 µM, highlighting the compound's potential utility in clinical settings to combat resistant strains .
2. Quorum Sensing Modulation
This compound is implicated in quorum sensing (QS), a process by which bacteria communicate through signaling molecules to coordinate group behaviors such as biofilm formation and virulence factor production. Research has identified that this compound acts as a diffusible signal factor (DSF), influencing the behavior of microbial communities.
In particular, studies have shown that this compound can alter the expression of QS-regulated genes in Pseudomonas aeruginosa, leading to changes in biofilm architecture and resistance to antibiotics. This modulation is essential for understanding how bacterial populations adapt to environmental pressures, making it a target for novel antimicrobial strategies .
Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
A recent investigation assessed the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The study involved treating bacterial cultures with varying concentrations of the compound and measuring growth inhibition through standard microbiological assays.
| Concentration (µM) | Inhibition Zone (mm) |
|---|---|
| 0.01 | 8 |
| 0.1 | 15 |
| 1 | 25 |
| 10 | 30 |
Results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as an effective antimicrobial agent against this pathogen .
Case Study 2: Impact on Biofilm Formation
Another study focused on the impact of this compound on biofilm formation in Burkholderia cepacia. The researchers utilized crystal violet staining to quantify biofilm biomass after treatment with the compound.
| Treatment | Biofilm Biomass (OD595) |
|---|---|
| Control | 0.80 |
| This compound (10 µM) | 0.45 |
| This compound (50 µM) | 0.20 |
The results demonstrated a significant reduction in biofilm biomass at higher concentrations, indicating that this compound effectively disrupts biofilm formation, which is crucial for bacterial survival in hostile environments .
Chemical Reactions Analysis
Oxidation Reactions
The terminal alkyne group undergoes regioselective oxidation under controlled conditions. Key findings include:
Reagents/Conditions:
Products/Yields:
| Substrate | Major Products | Yield (%) |
|---|---|---|
| Methyl dodec-11-ynoate | Methyl 10-oxo-dodec-11-ynoate (keto derivative) | 9% |
| Methyl 10-hydroxy-dodec-11-ynoate (hydroxy derivative) | 60% |
Mechanism:
-
SeO₂/TBHP promotes allylic oxidation, forming keto derivatives via radical intermediates .
-
Hydroxy derivatives arise from hydroxylation at the α-position to the triple bond .
Reduction Reactions
The triple bond and ester group are susceptible to reduction under standard conditions:
Reagents/Conditions:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF.
-
Hydrogen gas (H₂) with palladium catalysts (Pd/C or Lindlar’s catalyst).
Products/Yields:
| Reduction Target | Reagent | Product |
|---|---|---|
| Alkyne → Alkane | H₂/Pd/C | Dodecanoate ester |
| Ester → Alcohol | LiAlH₄ | Dodec-11-yn-1-ol |
Selectivity Notes:
-
Partial hydrogenation with Lindlar’s catalyst yields cis-alkenes.
-
Full reduction with Pd/C produces saturated alkanes.
Cross-Metathesis Reactions
The terminal alkyne participates in ruthenium-catalyzed cross-metathesis (CM) for carbon-carbon bond formation:
Reagents/Conditions:
Example Reaction:
textThis compound + 1-decene → Methyl dec-9-enoate + dec-1-ene
Performance Data :
| Solvent | Catalyst Loading (mol%) | MO Conversion (%) | CM Selectivity (%) |
|---|---|---|---|
| DCM | 4.0 | 90 | 65 |
| DMC | 4.0 | 42 | 48 |
Key Insight:
Substitution Reactions
The ester group undergoes nucleophilic substitution with alcohols or amines:
Reagents/Conditions:
-
Methanol/acid catalysis for transesterification.
-
Grignard reagents (e.g., RMgX) for alkylation at the carbonyl carbon.
Example:
textThis compound + RMgX → R-substituted dodec-11-ynoate
Yield Optimization:
-
Acidic conditions (H₂SO₄) enhance transesterification efficiency.
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
Reagents/Conditions:
-
NaOH (1M) in aqueous ethanol (saponification).
-
HCl (1M) in refluxing water.
Products:
-
Basic hydrolysis: Dodec-11-ynoic acid + methanol.
-
Acidic hydrolysis: Slower reaction due to ester stability.
Biological Activity Modulation
While not a direct chemical reaction, this compound influences bacterial systems:
-
Antimicrobial effects : Disrupts Pseudomonas aeruginosa biofilms at 10–50 µM .
-
Quorum sensing : Acts as a diffusible signal factor (DSF) at 0.01–1 µM .
Critical Analysis of Reactivity
-
Triple bond position : Terminal alkynes exhibit higher reactivity in oxidation and metathesis compared to internal alkynes .
-
Solvent effects : Polar aprotic solvents (e.g., DCM) enhance CM efficiency over DMC .
-
Catalyst dependency : Grubbs II outperforms first-generation catalysts in alkyne metathesis .
This synthesis of experimental data underscores this compound’s versatility in organic transformations, with applications ranging from synthetic chemistry to antimicrobial research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
